molecular formula C21H25N5O2 B2737526 1,7-Dimethyl-9-(2-phenylethyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876899-36-4

1,7-Dimethyl-9-(2-phenylethyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2737526
CAS No.: 876899-36-4
M. Wt: 379.464
InChI Key: BQGQNLUPNXEWPR-UHFFFAOYSA-N
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Description

1,7-Dimethyl-9-(2-phenylethyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Crystallography

1,7-Dimethyl-9-(2-phenylethyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, as part of the broader category of pyrimidine diones, has been studied for its molecular structure and crystallographic properties. Research on similar compounds has shown that their molecular structures are linked by hydrogen bonds and pi-pi stacking interactions, contributing to their unique crystal structures (Trilleras et al., 2009).

Chemical Synthesis and Reactivity

Studies have focused on the synthesis of pyrimidine diones and related compounds. A notable method is the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines, highlighting green chemistry approaches in synthesis (Ahadi et al., 2014). Additionally, the pyrimidine-phthalimide derivatives have been synthesized for their photophysical properties and potential application in pH-sensing (Yan et al., 2017).

Pharmacological Potential

Although the specific compound has not been directly linked to pharmacological studies, related pyrimidine dione derivatives have been investigated for their receptor affinity and potential therapeutic applications. For instance, some pyrimido[2,1-f]purine-2,4-dione derivatives have shown high affinity for certain receptors and have been evaluated for their anxiolytic and antidepressant-like activities in animal models (Jurczyk et al., 2004).

Material Science Applications

Compounds within this chemical class have also found applications in material science, particularly in the development of novel colorimetric sensors and logic gates. This is due to their ability to undergo protonation with color changes, which can be used for specific sensing applications (Yan et al., 2017).

Properties

IUPAC Name

1,7-dimethyl-9-(2-phenylethyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-4-11-25-19(27)17-18(23(3)21(25)28)22-20-24(13-15(2)14-26(17)20)12-10-16-8-6-5-7-9-16/h4-9,15H,1,10-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGQNLUPNXEWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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